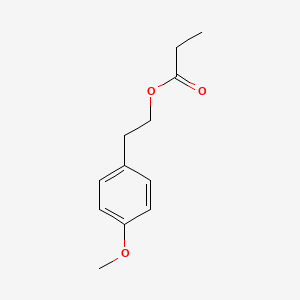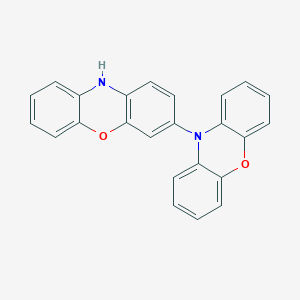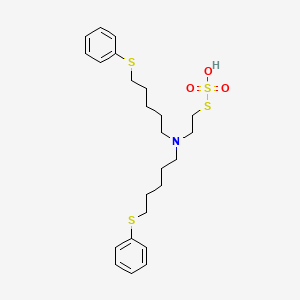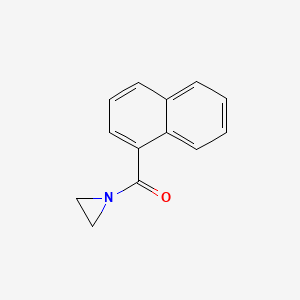![molecular formula C12H10N2OS B14715405 2-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidin-4(3h)-one CAS No. 21004-40-0](/img/structure/B14715405.png)
2-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidin-4(3h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of this compound makes it a valuable target for synthetic and medicinal chemistry research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . Another method involves the aza-Wittig reaction of iminophosphorane with aromatic isocyanate to form carbodiimide, which then reacts with various amines, phenols, or alcohols in the presence of catalytic amounts of sodium ethoxide or solid potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring or the thieno ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyrimidines.
Applications De Recherche Scientifique
2-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its anticancer properties are being explored for the development of new chemotherapeutic agents.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit phosphodiesterase and dihydrofolate reductase, enzymes that play crucial roles in cellular processes . The compound also exhibits kinase inhibitory activity, particularly against vascular endothelial growth factor (VEGF) kinase, which is involved in angiogenesis and cancer progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[3,2-d]pyrimidine: Similar in structure but differs in the position of the nitrogen atoms in the pyrimidine ring.
Thieno[3,4-b]pyridine: Another related compound with a different arrangement of the thiophene and pyridine rings.
Triazole-pyrimidine hybrids: These compounds exhibit similar biological activities but have a different core structure.
Uniqueness
2-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific arrangement of the thiophene and pyrimidine rings, which imparts distinct chemical and biological properties. Its ability to inhibit multiple enzymes and pathways makes it a versatile compound for various scientific research applications.
Propriétés
Numéro CAS |
21004-40-0 |
|---|---|
Formule moléculaire |
C12H10N2OS |
Poids moléculaire |
230.29 g/mol |
Nom IUPAC |
2-phenyl-5,6-dihydro-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H10N2OS/c15-11-9-6-7-16-12(9)14-10(13-11)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,14,15) |
Clé InChI |
PWVNGOKEJSRATH-UHFFFAOYSA-N |
SMILES canonique |
C1CSC2=C1C(=O)NC(=N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-[Hydroxy(3-nitrophenyl)methyl]naphthalene-1,4-dione](/img/structure/B14715372.png)

